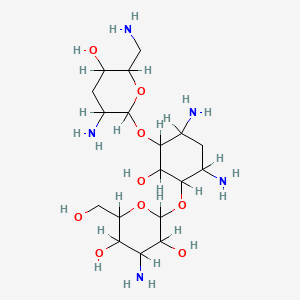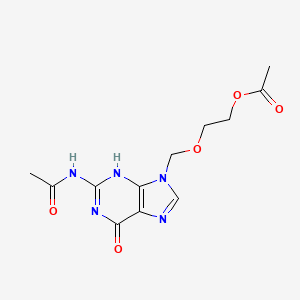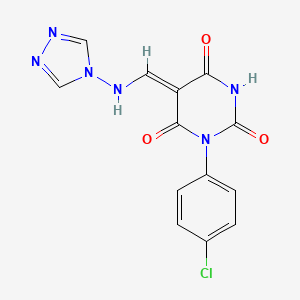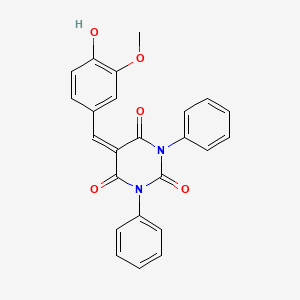
N,N-Diethyl-2-methylbenzamide
Descripción general
Descripción
N,N-Diethyl-2-methylbenzamide, also known as DEET, is a slightly yellow oil that is extensively used as a chemical repellent . It belongs to the class of organic compounds known as benzamides . It has a molecular weight of 191.27 .
Synthesis Analysis
The synthesis of N,N-Diethyl-2-methylbenzamide has been reported in several papers. A common method involves the acylation of diethylamine with m-toluic acid or its activated derivatives such as m-toluoyl chloride . Another method involves the use of 1,1’-carbonyl-di-(1,2,4-triazole) (CDT) as a coupling agent .Molecular Structure Analysis
The molecular structure of N,N-Diethyl-2-methylbenzamide consists of a benzene ring attached to a carboxamido substituent . The InChI code for this compound is 1S/C12H17NO/c1-4-13(5-2)12(14)11-9-7-6-8-10(11)3/h6-9H,4-5H2,1-3H3 .Chemical Reactions Analysis
Amides, including N,N-Diethyl-2-methylbenzamide, react with azo and diazo compounds to generate toxic gases. Flammable gases are formed by the reaction of organic amides with strong reducing agents .Physical And Chemical Properties Analysis
N,N-Diethyl-2-methylbenzamide is a powder at room temperature . It is slightly soluble in water, and soluble in many organic solvents .Aplicaciones Científicas De Investigación
Organic Synthesis
N,N-Diethyl-2-methylbenzamide is used in the development of new techniques for the preparation of organic compounds. Catalytic processes are key to this innovation. The development of copper-based metal-organic frameworks to promote oxidative couplings has allowed the synthesis of amides in a very effective manner . This methodology has been successfully applied to the unique preparation of the bioactive compound N,N-Diethyl-3-methylbenzamide .
Insect Repellent
N,N-Diethyl-2-methylbenzamide, also known as DEET, is the main ingredient of insect repellents. DEET has been used as an insect repellent for a long time, and its consumption is very high .
Inhibition of Cholinesterases
Research has shown that DEET inhibits cholinesterase activity in both insect and mammalian nervous systems . This finding is significant as it suggests that DEET is not simply a behavior-modifying chemical but also has a biochemical effect.
Interaction with Carbamate Insecticides
DEET has been found to interact with carbamate insecticides, a class of insecticides known to block acetylcholinesterase. This interaction strengthens the toxicity of carbamates .
Metal-Organic Framework Solvent
DEET has been shown to act as a solvent for the synthesis of metal-organic frameworks (MOFs). MOFs are generally synthesized in toxic formamide solvents. Using DEET as a solvent provides a greener alternative, lowering production barriers and facilitating applications such as drug delivery .
Mecanismo De Acción
Target of Action
N,N-Diethyl-2-methylbenzamide, commonly known as DEET, primarily targets the olfactory receptors in insects . It interferes with the odorant recognition within the insect olfactory receptor neurons (ORNs) or odorant receptors (ORs) . It also inhibits cholinesterase activity in both insect and mammalian neuronal preparations .
Mode of Action
DEET acts in two ways: as a “confusant” and as a “stimulus”. As a confusant, it interferes with odorant recognition within the insect ORNs or ORs . As a stimulus, it triggers avoidance behaviors in insects by activating the ORNs or ORs . It also inhibits cholinesterase activity, which can strengthen the toxicity of carbamates, a class of insecticides known to block acetylcholinesterase .
Biochemical Pathways
It is known that deet increases the synthesis of glutathione s-transferase in cultured mosquito cells . This enzyme plays a crucial role in the detoxification of xenobiotics, suggesting that DEET may interfere with the insect’s detoxification pathways.
Pharmacokinetics
DEET’s pharmacokinetics involve rapid and extensive skin penetration and biodistribution in both humans and animals. Metabolism and elimination appear to be complete . The safety of DEET, particularly in combination with other chemicals, has been questioned due to its potential to alter the biodistribution properties of other compounds to which a subject is simultaneously exposed .
Result of Action
The primary result of DEET’s action is the repulsion of a variety of insects, including mosquitoes, flies, ticks, fleas, chiggers, leeches, and many other biting insects . This makes it an effective tool for preventing the transmission of vector-borne diseases. It has occasionally been related to side effects such as toxic encephalopathy, seizure, acute manic psychosis, cardiovascular toxicity, and dermatitis, along with a few cases of death due to extensive skin absorption .
Action Environment
The efficacy of DEET depends on various environmental factors such as the type of formulation, application pattern, physical activity of the user, environment, and species and feeding behavior of the insects . It is also known that DEET can dissolve plastics and synthetic fabrics, and interacts negatively with sunscreen , which could influence its action and efficacy in different environments.
Safety and Hazards
N,N-Diethyl-2-methylbenzamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin and eye irritation, and specific target organ toxicity . In case of exposure, it is recommended to flush the eyes with copious amounts of water for at least 15 minutes and seek medical attention .
Direcciones Futuras
Propiedades
IUPAC Name |
N,N-diethyl-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-4-13(5-2)12(14)11-9-7-6-8-10(11)3/h6-9H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYQDJOFVBGZID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60865298 | |
| Record name | N,N-Diethyl-2-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60865298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethyl-2-methylbenzamide | |
CAS RN |
2728-04-3, 26545-51-7 | |
| Record name | N,N-Diethyl-2-methylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2728-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-N,N-diethylbenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002728043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, N,N-diethylmethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026545517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-DETA | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405380 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N-Diethyl-2-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60865298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHYL-N,N-DIETHYLBENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9J26R98VQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N,4-Dimethyl-N-(2-methylbenzo[d]thiazol-5-yl)benzenesulfonamide](/img/structure/B7773223.png)



![Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-](/img/structure/B7773248.png)

![2-[(3,5-Dimethyl-phenylamino)-methyl]-isoindole-1,3-dione](/img/structure/B7773255.png)




